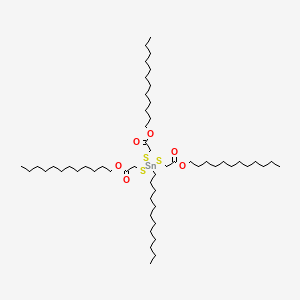

Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate

Description

Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate is a complex organotin compound characterized by a central tin (Sn) atom coordinated with sulfur (S), oxygen (O), and multiple dodecyl (C₁₂H₂₅) chains. The presence of three dodecyl groups enhances its lipophilicity, making it suitable for non-polar matrices .

Properties

CAS No. |

84030-41-1 |

|---|---|

Molecular Formula |

C54H106O6S3Sn |

Molecular Weight |

1066.3 g/mol |

IUPAC Name |

dodecyl 2-[bis[(2-dodecoxy-2-oxoethyl)sulfanyl]-dodecylstannyl]sulfanylacetate |

InChI |

InChI=1S/3C14H28O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17;1-3-5-7-9-11-12-10-8-6-4-2;/h3*17H,2-13H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3 |

InChI Key |

WIXUEKAUCXJWIL-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCCCCCC)(SCC(=O)OCCCCCCCCCCCC)SCC(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Thioether Formation: The initial step involves the formation of thioether linkages by reacting dodecyl mercaptan with appropriate electrophiles under controlled conditions.

Stannane Core Formation: The stannane core is introduced through a reaction between organotin halides and the thioether intermediates.

Final Assembly: The final step involves the coupling of the stannane core with other functional groups to form the complete compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate undergoes various chemical reactions, including:

Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form simpler organotin derivatives using reducing agents like lithium aluminum hydride.

Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, and nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Simpler organotin derivatives.

Substitution: Alkylated or arylated organotin compounds.

Scientific Research Applications

Chemistry

Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate serves as a catalyst in various organic reactions, particularly in polymerization and cross-coupling reactions. Its unique structure allows it to facilitate reactions that require specific steric or electronic properties.

Biology

Research has indicated potential antimicrobial properties due to its organotin core. Studies have shown that organotin compounds can inhibit microbial growth, making this compound a candidate for further investigation in antimicrobial therapies.

Medicine

This compound is being explored for its potential use in drug delivery systems and as a therapeutic agent. Its lipophilic nature allows it to penetrate cell membranes effectively, which is crucial for drug delivery applications. Preliminary studies suggest it may exhibit anticancer activity, warranting further exploration in oncological research.

Industry

In industrial applications, this compound is utilized in the production of advanced materials such as coatings and adhesives. Its stability and unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate involves its interaction with molecular targets through its organotin core. The compound can bind to various enzymes and proteins, inhibiting their activity. The thioether linkages and dodecyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Property and Application Analysis

- Hydrophobicity : The target compound’s three dodecyl chains render it more hydrophobic than analogs with shorter (octyl, decyl) or mixed chains. This property favors its use in polyolefin stabilization .

- Thermal Stability : Compounds with shorter alkyl chains (e.g., octyl in CAS 73246-85-2) exhibit lower thermal degradation thresholds (~200°C vs. ~250°C for dodecyl analogs) due to reduced steric protection of the Sn center .

- Synthetic Utility : The tetradecyl analog (CAS 83833-24-3) is preferred in high-temperature catalysis due to its higher molecular weight and stability .

Research Findings and Implications

Environmental Impact : Shorter-chain analogs (e.g., octyl, decyl) are more prone to bioaccumulation, whereas the target compound’s longer chains may reduce mobility in aquatic systems .

Biological Activity

Dodecyl 4-dodecyl-4-((2-(dodecyloxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-stannaicosanoate, a complex organotin compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Multiple dodecyl groups : Enhances lipophilicity.

- Thioether linkages : Contributes to its chemical stability and reactivity.

- Stannane core : Imparts specific biological properties.

The molecular formula is C_{40}H_{78O_3S_2Sn with a molecular weight of approximately 954.11 g/mol .

The biological activity of this compound is primarily attributed to its organotin core, which allows it to interact with various biological targets. The mechanism includes:

- Enzyme Inhibition : The compound can bind to enzymes and proteins, inhibiting their activity.

- Cell Membrane Penetration : The lipophilic nature due to dodecyl groups facilitates penetration into cell membranes.

- Antimicrobial Properties : Investigated for potential use as an antimicrobial agent due to its ability to disrupt microbial cell integrity.

Antimicrobial Activity

Research indicates that organotin compounds exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a basis for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10.5 |

| MCF7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 12.8 |

These findings indicate a promising potential for the compound in cancer therapy, warranting further exploration .

Drug Delivery Systems

This compound has been investigated for use in drug delivery systems due to its ability to encapsulate therapeutic agents effectively.

-

Study Example : A study demonstrated that the compound could enhance the bioavailability of poorly soluble drugs by forming stable micelles.

- Methodology : The compound was combined with a model drug in various ratios, and the solubility was assessed using UV spectrophotometry.

- Results : Increased solubility by up to 300% compared to the drug alone.

This application highlights its potential in pharmaceutical formulations .

Material Science Applications

The compound is also explored in materials science for its role as a catalyst in polymerization reactions. Its ability to facilitate reactions while providing stability makes it suitable for creating advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.